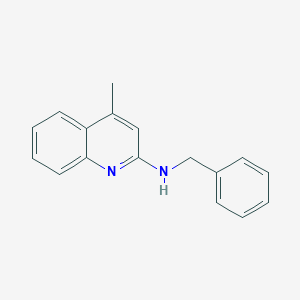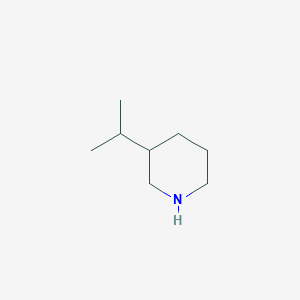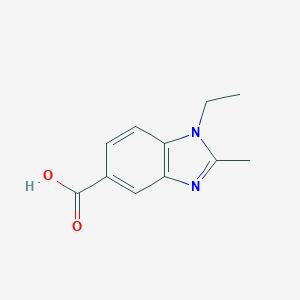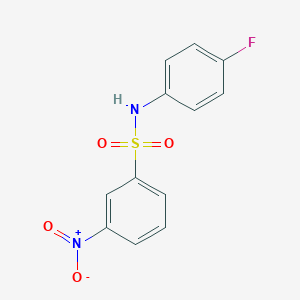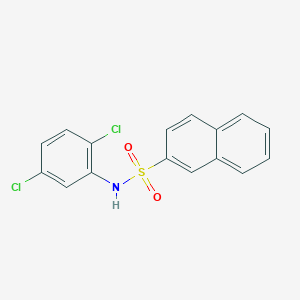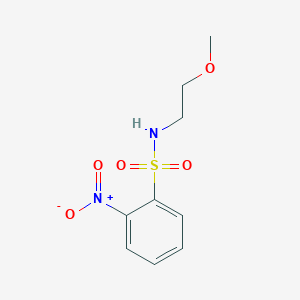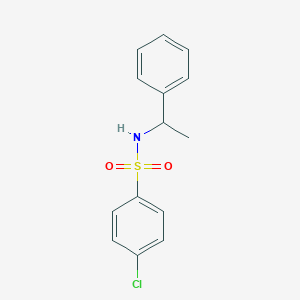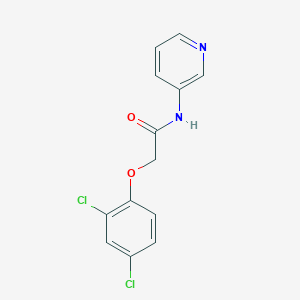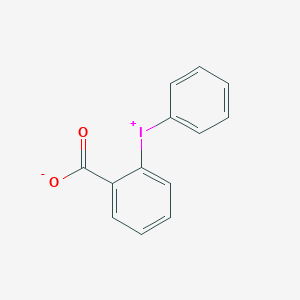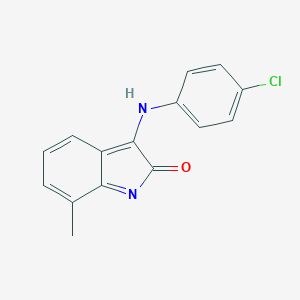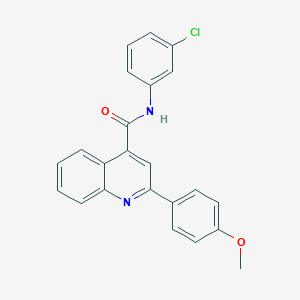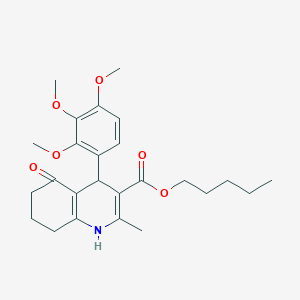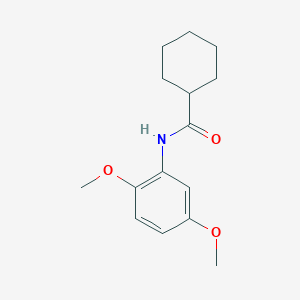
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide, also known as 2C-H, is a synthetic compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used for recreational purposes, but it also has potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. It may also affect the release and reuptake of neurotransmitters, such as serotonin, dopamine, and norepinephrine.
Efectos Bioquímicos Y Fisiológicos
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects. These include altered mood, perception, and cognition. It may also cause changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in lab experiments is its potential to selectively target serotonin receptors. This could make it a useful tool for studying the role of these receptors in various neurological conditions. However, its psychoactive properties may make it difficult to control for confounding variables in experiments. Additionally, the potential for abuse and addiction may limit its use in certain settings.
Direcciones Futuras
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide. These include:
1. Further studies on the mechanism of action and pharmacology of this compound.
2. Investigation of the potential therapeutic applications of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in neurological conditions.
3. Development of more selective and potent compounds that target serotonin receptors.
4. Exploration of the potential use of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide in combination with other drugs for the treatment of neurological conditions.
5. Investigation of the potential long-term effects of N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide on brain function and behavior.
Conclusion:
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide is a synthetic compound with potential applications in scientific research. Its affinity for serotonin receptors makes it a useful tool for studying the role of these receptors in various neurological conditions. However, its psychoactive properties and potential for abuse and addiction may limit its use in certain settings. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound could be used to study the role of serotonin receptors in various neurological conditions, such as depression and anxiety.
Propiedades
Número CAS |
315712-29-9 |
|---|---|
Nombre del producto |
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide |
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO3/c1-18-12-8-9-14(19-2)13(10-12)16-15(17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,16,17) |
Clave InChI |
BVAITUYABNDCPN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)
